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molecular formula C16H11F2N3 B8444412 5,6-Bis(4-fluorophenyl)pyrazin-2-amine

5,6-Bis(4-fluorophenyl)pyrazin-2-amine

Cat. No. B8444412
M. Wt: 283.27 g/mol
InChI Key: ZRXNKBMFUGVZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012637B2

Procedure details

A mixture of 5-bromo-6-chloropyrazin-2-amine (2 g, 9.66 mmol, 1.00 equiv), 4-fluorophenylboronic acid (3.38 g, 24.14 mmol, 2.50 equiv), Pd(PPh3)4 (1.11 g, 0.96 mmol, 0.10 equiv), K3PO4 (8.19 g, 38.66 mmol, 4.00 equiv), and 1,4-dioxane (10 mL) was stirred overnight at 100° C. in an oil bath. The resulting mixture was concentrated in vacuo, and the residue was purified via silica gel column chromatography (ethyl acetate: petroleum ether (1:20)), resulting in 1.7 g (62%) of 5,6-bis(4-fluorophenyl)pyrazin-2-amine as a brown solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=1Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:2]2[N:3]=[CH:4][C:5]([NH2:9])=[N:6][C:7]=2[C:14]2[CH:15]=[CH:16][C:11]([F:10])=[CH:12][CH:13]=2)=[CH:13][CH:12]=1 |f:2.3.4.5,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1N=CC(=NC1Cl)N
Name
Quantity
3.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
K3PO4
Quantity
8.19 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.11 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 100° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified via silica gel column chromatography (ethyl acetate: petroleum ether (1:20))
CUSTOM
Type
CUSTOM
Details
resulting in 1.7 g (62%) of 5,6-bis(4-fluorophenyl)pyrazin-2-amine as a brown solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=CC(=NC1C1=CC=C(C=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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